molecular formula C17H17N3O3 B1210888 Acetamide, N-[[(5S)-2-oxo-3-[4-(4-pyridinyl)phenyl]-5-oxazolidinyl]methyl]- CAS No. 128311-86-4

Acetamide, N-[[(5S)-2-oxo-3-[4-(4-pyridinyl)phenyl]-5-oxazolidinyl]methyl]-

Cat. No.: B1210888
CAS No.: 128311-86-4
M. Wt: 311.33 g/mol
InChI Key: ATUSJGSEEOKKNJ-INIZCTEOSA-N
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Description

Acetamide, N-[[(5S)-2-oxo-3-[4-(4-pyridinyl)phenyl]-5-oxazolidinyl]methyl]- is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as an impurity in Rivaroxaban, a novel antithrombotic agent that acts as a direct FXa inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[[(5S)-2-oxo-3-[4-(4-pyridinyl)phenyl]-5-oxazolidinyl]methyl]- involves multiple steps. One common method includes the reaction of 4-(4-pyridinyl)benzaldehyde with (S)-glycidyl butyrate to form an intermediate, which is then reacted with acetamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled environments to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[[(5S)-2-oxo-3-[4-(4-pyridinyl)phenyl]-5-oxazolidinyl]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Antibacterial Activity

Research has shown that compounds similar to Acetamide, N-[[(5S)-2-oxo-3-[4-(4-pyridinyl)phenyl]-5-oxazolidinyl]methyl]- exhibit significant antibacterial properties. This is particularly relevant in the context of antibiotic resistance, where novel compounds are urgently needed.

  • Case Study : A study published in the European Journal of Medicinal Chemistry highlighted the synthesis of oxazolidinone derivatives and their evaluation against various bacterial strains. The findings indicated that modifications to the oxazolidinone ring could enhance antibacterial efficacy .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, which are crucial in the development of treatments for neurodegenerative diseases.

  • Case Study : Research on related oxazolidinone compounds revealed their potential as neuroprotective agents. In vitro studies demonstrated that these compounds could reduce oxidative stress and neuronal cell death, suggesting a pathway for developing drugs aimed at conditions like Alzheimer's disease .

Drug Design Implications

Acetamide derivatives are being explored as potential leads for new drug development due to their unique structural features that can be optimized for increased bioactivity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of Acetamide derivatives. Researchers have focused on modifying the pyridine and phenyl groups to enhance interaction with biological targets.

ModificationEffect on Activity
Substituting different groups on the pyridine ringIncreased binding affinity to bacterial ribosomes
Altering the position of substituents on the phenyl groupEnhanced neuroprotective activity

Synthesis of New Derivatives

Ongoing research involves synthesizing novel derivatives of Acetamide, N-[[(5S)-2-oxo-3-[4-(4-pyridinyl)phenyl]-5-oxazolidinyl]methyl]- to explore their pharmacological profiles.

Mechanism of Action

The mechanism of action of Acetamide, N-[[(5S)-2-oxo-3-[4-(4-pyridinyl)phenyl]-5-oxazolidinyl]methyl]- involves its interaction with specific molecular targets. It acts as an inhibitor of Factor Xa, a key enzyme in the coagulation cascade. By inhibiting Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-[[(5S)-2-oxo-3-[4-(4-pyridinyl)phenyl]-5-oxazolidinyl]methyl]- is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its role as an impurity in Rivaroxaban highlights its relevance in quality control and pharmaceutical research .

Biological Activity

Acetamide, N-[[(5S)-2-oxo-3-[4-(4-pyridinyl)phenyl]-5-oxazolidinyl]methyl]- (CAS No. 128312-07-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of Acetamide is C17H18ClN3O3 with a molecular weight of 347.8 g/mol. The compound features an oxazolidinone ring and a pyridine moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC17H18ClN3O3
Molecular Weight347.8 g/mol
CAS Number128312-07-2
SynonymsN-[[(5S)-2-oxo-3-(4-(4-pyridinyl)phenyl)-5-oxazolidinyl]methyl]acetamide; Monohydrochloride (9CI)

Biological Activity

1. Mechanism of Action:
Research has indicated that compounds similar to Acetamide exhibit inhibitory effects on various enzymes, including acid ceramidase (AC), which is crucial in sphingolipid metabolism. Inhibition of AC can lead to altered cellular signaling pathways, impacting processes such as cell proliferation and apoptosis .

2. Structure-Activity Relationship (SAR):
The SAR studies highlight that modifications in the chemical structure can significantly affect the potency and selectivity of the compound against target enzymes. For instance, substituents on the oxazolidinone ring have been shown to enhance inhibitory activity against AC, with specific configurations leading to improved pharmacokinetic profiles in vivo .

3. Case Studies:
A notable study evaluated a series of substituted oxazol-2-one derivatives, revealing that certain analogs demonstrated IC50 values in the low micromolar range against AC, indicating strong inhibitory potential . These findings suggest that Acetamide and its derivatives could serve as valuable pharmacological tools for exploring therapeutic applications in conditions mediated by sphingolipid dysregulation.

Research Findings

Recent investigations into the biological activity of Acetamide have yielded promising results:

  • In Vitro Studies: In human neuroblastoma SH-SY5Y cells, certain derivatives exhibited significant engagement with AC, demonstrating their potential as therapeutic candidates for neurodegenerative diseases .
  • Pharmacokinetics: Studies indicate favorable absorption and distribution characteristics for some analogs when administered orally or intravenously in animal models, suggesting potential for clinical application .

Properties

IUPAC Name

N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-12(21)19-10-16-11-20(17(22)23-16)15-4-2-13(3-5-15)14-6-8-18-9-7-14/h2-9,16H,10-11H2,1H3,(H,19,21)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUSJGSEEOKKNJ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30926103
Record name N-({2-Oxo-3-[4-(pyridin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30926103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128311-86-4
Record name E 3709
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128311864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-({2-Oxo-3-[4-(pyridin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30926103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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